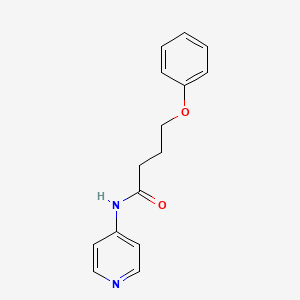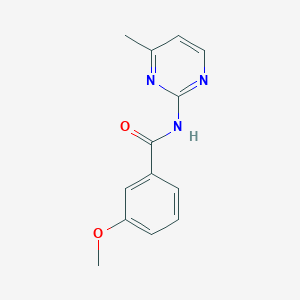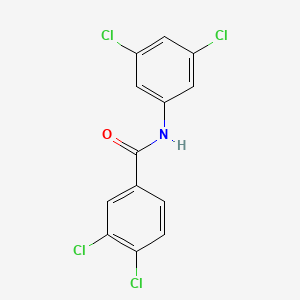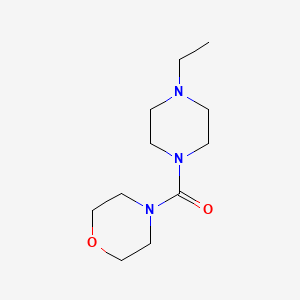
4-phenoxy-N-pyridin-4-ylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-phenoxy-N-(pyridin-4-yl)butanamide is an organic compound belonging to the class of phenylacetamides It is characterized by the presence of a phenoxy group attached to a butanamide backbone, with a pyridin-4-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenoxy-N-(pyridin-4-yl)butanamide typically involves the reaction of 4-phenoxybutanoic acid with pyridin-4-ylamine. The reaction is carried out under conditions that facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of 4-phenoxy-N-(pyridin-4-yl)butanamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-phenoxy-N-(pyridin-4-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenol derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The pyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products
Oxidation: Phenol derivatives.
Reduction: Amines.
Substitution: Various substituted pyridinyl derivatives.
Scientific Research Applications
4-phenoxy-N-(pyridin-4-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-phenoxy-N-(pyridin-4-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by forming a stable complex, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-phenoxy-N-(pyridin-2-ylmethyl)benzamide
- 4-(pyren-1-yl)-N-(pyridin-4-ylmethyl)butanamide
- (2R)-2-phenyl-N-pyridin-4-ylbutanamide
Uniqueness
4-phenoxy-N-(pyridin-4-yl)butanamide is unique due to its specific structural features, such as the phenoxy and pyridinyl groups. These groups confer distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further highlight its uniqueness compared to similar compounds.
Properties
Molecular Formula |
C15H16N2O2 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
4-phenoxy-N-pyridin-4-ylbutanamide |
InChI |
InChI=1S/C15H16N2O2/c18-15(17-13-8-10-16-11-9-13)7-4-12-19-14-5-2-1-3-6-14/h1-3,5-6,8-11H,4,7,12H2,(H,16,17,18) |
InChI Key |
NDNALXZHTMNZQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-fluoro-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11173788.png)

![3-[(2-methylpropanoyl)amino]-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide](/img/structure/B11173808.png)
![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B11173813.png)
![N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide](/img/structure/B11173819.png)


![N-(1,3-benzodioxol-5-yl)-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B11173845.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11173870.png)
![N-(1,3-benzodioxol-5-yl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11173876.png)
![4-(acetylamino)-5-chloro-2-methoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11173883.png)
![3,3-dimethyl-N-[(4-sulfamoylphenyl)methyl]butanamide](/img/structure/B11173885.png)

